Home > Products > Screening Compounds P131687 > 6-Propylpyridazin-3(2H)-one
6-Propylpyridazin-3(2H)-one - 93269-64-8

6-Propylpyridazin-3(2H)-one

Catalog Number: EVT-8912367
CAS Number: 93269-64-8
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyridazinones, including 6-propylpyridazin-3(2H)-one, are classified as heterocyclic compounds containing two nitrogen atoms in a six-membered aromatic ring. They are often synthesized for their pharmacological properties and can serve as precursors for more complex derivatives used in drug development. The structural formula can be denoted as C8_{8}H10_{10}N2_{2}O.

Synthesis Analysis

Methods of Synthesis

The synthesis of 6-propylpyridazin-3(2H)-one can be achieved through several methods, with the most common involving the reaction of hydrazine derivatives with suitable carbonyl compounds. A typical synthetic route may include:

  1. Hydrazine Hydrate Reaction: Reacting hydrazine hydrate with a substituted furan or pyridine derivative under reflux conditions in an organic solvent like ethanol or methanol.
  2. Cyclization: Following initial formation, cyclization occurs to form the pyridazine ring, often facilitated by heating or the addition of catalysts.

Technical Details

For instance, a reported method involves refluxing a mixture of hydrazine hydrate and a substituted furan derivative in absolute ethanol, leading to the formation of pyridazine derivatives through cyclization reactions . The yield and purity of the synthesized compound can be confirmed using techniques such as thin-layer chromatography and spectroscopic methods (NMR, IR).

Molecular Structure Analysis

Data Representation

The compound's molecular weight is approximately 150.18 g/mol, and it has specific melting points depending on its purity and crystalline form.

Chemical Reactions Analysis

Reactions Involving 6-Propylpyridazin-3(2H)-one

6-Propylpyridazin-3(2H)-one can participate in various chemical reactions:

  1. Substitution Reactions: The presence of nitrogen atoms allows for electrophilic substitution reactions.
  2. Condensation Reactions: It can react with aldehydes or ketones to form more complex derivatives.
  3. Reduction Reactions: The ketone group can be reduced to an alcohol under appropriate conditions.

Technical Details

For example, reaction with phosphorus oxychloride can lead to chlorinated derivatives, while treatment with thiourea can yield thione derivatives .

Mechanism of Action

Process Overview

The mechanism of action for compounds like 6-propylpyridazin-3(2H)-one typically involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been shown to inhibit phosphodiesterase enzymes, which play a role in various signaling pathways.

Data Insights

Studies indicate that pyridazinones may exert their effects by modulating inflammatory mediators or affecting cyclooxygenase activity, which is crucial in pain and inflammation pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a crystalline solid.
  • Melting Point: Varies but typically ranges between 100°C to 150°C depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and methanol but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Applications

Scientific Uses

6-Propylpyridazin-3(2H)-one is primarily explored for its potential therapeutic applications:

  1. Anti-inflammatory Agents: Research indicates that derivatives exhibit significant anti-inflammatory activity, making them candidates for developing new non-steroidal anti-inflammatory drugs.
  2. Analgesics: Some studies have shown efficacy in pain relief models, suggesting potential use in pain management therapies .
  3. Pharmacological Research: Ongoing studies aim to explore its role in treating various conditions linked to inflammation and pain pathways.
Theoretical Frameworks in Heterocyclic Chemistry

Pyridazine Derivatives in Drug Discovery: Historical Context and Modern Relevance

Pyridazine derivatives emerged as significant pharmacophores in medicinal chemistry during the mid-20th century, with early applications focused primarily on cardiovascular therapeutics. The antihypertensive drug hydralazine (1-hydrazinophthalazine), approved by the U.S. Food and Drug Administration in 1953, represented one of the first clinically successful pyridazine-based drugs, specifically incorporating the phthalazine core—a benzofused pyridazine derivative [6] [9]. This breakthrough demonstrated the potential of diazine scaffolds in drug design and stimulated extensive research into synthetic methodologies and biological evaluations of pyridazine derivatives.

The subsequent decades witnessed significant diversification in therapeutic applications. By the 1980s and 1990s, pyridazin-3(2H)-one derivatives became heavily investigated as phosphodiesterase 3 (PDE3) inhibitors for cardiac insufficiency, leveraging their unique hydrogen-bonding capacity and dipole moment for target engagement [9]. Modern drug discovery has further expanded the scope of pyridazine derivatives, with recent Food and Drug Administration approvals including relugolix (gonadotropin-releasing hormone receptor antagonist for prostate cancer, 2020) and deucravacitinib (allosteric tyrosine kinase 2 inhibitor for psoriasis, 2022), both featuring 3-aminopyridazine as a core scaffolding element [9]. These clinical successes underscore the enduring relevance of pyridazine derivatives in addressing diverse disease mechanisms.

The structural evolution toward 6-alkyl substituted pyridazin-3(2H)-ones, exemplified by 6-propylpyridazin-3(2H)-one, represents a strategic refinement driven by three key factors:

  • Lipophilicity Optimization: Alkyl substituents at the 6-position systematically modulate log P values to enhance membrane permeability while avoiding excessive hydrophobicity that compromises solubility [4] [9]
  • Metabolic Stabilization: Propyl chains exhibit improved metabolic stability compared to shorter alkyl chains (methyl, ethyl) or aryl substituents, reducing susceptibility to cytochrome P450-mediated oxidation [2] [9]
  • Steric Complementarity: The propyl group's length (approximately 4.9 Å) effectively occupies hydrophobic pockets in target proteins without introducing excessive bulk that disrupts binding geometry [1] [5]

Table 1: Historical Milestones in Pyridazine-Based Drug Development

Time PeriodTherapeutic FocusKey Structural FeaturesClinical/Research Impact
1950s-1970sAntihypertensivesPhthalazine hydrazines (e.g., hydralazine)First synthetic oral antihypertensive agents
1980s-1990sCardiotonics/PDE3 inhibition4,5-Dihydro-6-phenylpyridazinonesInotropic agents (e.g., imazodan, pimobendan)
2000-2010Neuropharmacology3-AminopyridazinesMonoamine oxidase inhibition (minaprine analogues)
2010-PresentOncology/Immunology6-Alkyl-3-aminopyridazinonesTargeted protein inhibitors (e.g., deucravacitinib)

Modern synthetic approaches to 6-propylpyridazin-3(2H)-one typically involve:

  • Cyclocondensation Reactions: Between mucochloric acid derivatives and hydrazines followed by catalytic hydrogenation for propyl introduction [1]
  • Nucleophilic Displacement: On 3,6-dichloropyridazine using propylmagnesium halides under transition metal catalysis [6]
  • Multi-component Assemblies: Leveraging [4+2] cycloadditions of functionalized alkynes with diazocompounds [6]

Electronic and Steric Modulation of 6-Substituted Pyridazinones

The pharmacological profile of 6-propylpyridazin-3(2H)-one is fundamentally governed by its distinctive electronic architecture and three-dimensional topology. The pyridazinone core possesses a high dipole moment (4.22 D), substantially greater than pyridine (2.22 D) or benzene (0 D), creating an electrostatically polarized scaffold that enhances target binding through dipole-dipole interactions and improved water solubility [9]. This polarization arises from the asymmetric nitrogen placement (ortho-relationship), with electron density concentrated around the carbonyl oxygen (δ-) and diminished at N2 (δ+) [9] [4].

The 6-propyl substituent induces significant electronic perturbations through its +I inductive effect, systematically altering electron distribution across the heterocyclic system:

  • C6 Position: Electron density increases by approximately 15% compared to unsubstituted pyridazinone, reducing electrophilicity at this site
  • C5 Position: Moderate electron depletion (∼8%) enhances susceptibility to nucleophilic attack
  • N1 Position: Basicity increases (calculated pKa shift +0.4 units vs. parent) facilitating salt bridge formation with aspartate/glutamate residues [9]
  • Carbonyl Oxygen: Reduced electron density (∼5%) modulates hydrogen bond acceptor strength (pKBHX decrease from 1.65 to 1.52) [9]

Sterically, the propyl group (van der Waals volume = 54.5 ų) represents an optimal compromise between methyl's minimal bulk (22.3 ų) and pentyl's excessive length (88.9 ų). This configuration enables effective penetration into hydrophobic binding pockets common in enzyme active sites (e.g., kinase hinge regions, GPCR allosteric sites) while maintaining sufficient aqueous solubility (calculated log P = 1.28) [2] [5] [9]. Conformational analysis reveals that the propyl chain adopts predominantly anti-periplanar (∼75%) and gauche (∼25%) conformers in solution, with rotational barrier of 3.8 kcal/mol allowing adaptive binding to diverse targets [5].

Table 2: Comparative Effects of 6-Substituents on Pyridazin-3(2H)-one Properties

6-SubstituentDipole Moment (D)log PpKaH-Bond Acceptor Capacity (pKBHX)Target Affinity ΔG (kcal/mol)
Unsubstituted4.22-0.512.01.65Reference (0.0)
Methyl4.180.052.21.60-0.8
Propyl4.101.282.41.52-2.6
Phenyl4.352.151.81.58-1.9
Trifluoromethyl4.751.851.21.45-1.2

Biological implications of these modulations include:

  • Kinase Inhibition Enhancement: In cyclin-dependent kinase 2 (CDK2) inhibitors, 6-propyl analogues showed 35-fold improved IC₅₀ (0.43 µM) versus 6-H counterparts (15 µM) due to optimized hydrophobic contact with Ile10 and Lys89 residues [2]
  • Allosteric GPCR Modulation: For metabotropic glutamate receptors (mGluR), 6-propylpyridazinones demonstrated superior positive allosteric modulator activity (EC₅₀ = 110 nM) compared to 6-phenyl derivatives (EC₅₀ = 850 nM) due to reduced π-stacking interference [3] [10]
  • Fatty Acid Binding Protein Inhibition: In FABP4 inhibitors, propyl substitution at C6 improved binding free energy by -2.6 kcal/mol versus methyl analogues through enhanced van der Waals contacts with Phe16, Ala33, and Thr54 [5]

Comparative Analysis of Pyridazin-3(2H)-one Isosteres in Medicinal Chemistry

Bioisosteric replacement strategies for pyridazin-3(2H)-one have evolved significantly, driven by the need to optimize drug-like properties while preserving pharmacological activity. The 6-propylpyridazin-3(2H)-one scaffold presents unique bioisosteric challenges due to its dual hydrogen-bonding capacity (N2-H donor and C4=O acceptor), high dipole moment, and specific hydrophobic volume at C6 [4] [9].

Common Isosteric Approaches:

  • Carboxylic Acid Mimetics: Tetrazoles and acyl sulfonamides serve as effective carboxyl isosteres but increase topological polar surface area by >20 Ų, reducing blood-brain barrier penetration. 6-Propylpyridazinone maintains optimal polar surface area (∼50 Ų) while providing similar pKa range (2.0-2.4) [4]
  • Pyrimidinone Replacement: While conserving hydrogen-bonding pattern, pyrimidinones exhibit reduced dipole moment (2.33 D) and altered substituent vector geometry, compromising activity in kinase targets (∼10-fold decrease in CDK2 inhibition) [9]
  • Triazolone Systems: 1,2,4-Triazol-5-ones conserve hydrogen-bond donor/acceptor topology but suffer from metabolic instability (t₁/₂ < 15 min in microsomes) and excessive planarity that disrupts 3D binding complementarity [6] [8]

Quantum Chemical Analysis reveals why 6-alkylpyridazinones outperform common isosteres in specific applications:

  • Molecular Electrostatic Potential (MEP): The C4=O group in pyridazinones exhibits significantly more negative electrostatic potential (-48 kcal/mol) than pyrimidinones (-42 kcal/mol) or triazolones (-35 kcal/mol), enhancing hydrogen-bond acceptor strength [9]
  • Orbital Characteristics: Highest occupied molecular orbital density localized on the pyridazine ring nitrogen (N1) facilitates charge-transfer interactions with electron-deficient protein residues, a feature diminished in saturated isosteres [9]
  • Dipole Alignment: The vectoral orientation of the pyridazinone dipole optimally complements electric fields in enzyme active sites (e.g., parallel alignment with αC-helix in kinases) [2] [9]

Table 3: Isostere Comparison for 6-Propylpyridazin-3(2H)-one

Isostere CategoryRepresentative StructureDipole (D)log PTPSA (Ų)H-Bond Donor/AcceptorTarget Affinity Retention (%)
Pyridazin-3(2H)-one6-Propylpyridazin-3(2H)-one4.101.2850.11D/2A100 (Reference)
Pyrimidin-4(3H)-one2-Propylpyrimidin-4(3H)-one2.331.3549.81D/2A15-30
1,2,4-Triazol-5(4H)-one3-Propyl-1,2,4-triazol-5(4H)-one3.850.9552.41D/2A40-65
4-Hydroxy-1,2,5-thiadiazole3-Propyl-4-hydroxy-1,2,5-thiadiazole4.751.1555.21D/2A20-45
6-Methylpyridin-2-one4-Propyl-6-methylpyridin-2-one3.021.4033.51D/1A10-25

The 6-propylpyridazin-3(2H)-one scaffold demonstrates particular superiority in three therapeutic contexts:

  • Kinase Inhibition: In cyclin-dependent kinase inhibitors, conservation of the 3(2H)-one motif maintains critical hydrogen bonds with the hinge region (e.g., Glu81 backbone in CDK2), while the propyl group occupies an adjacent hydrophobic pocket. Isosteric pyrimidinones exhibited 8-fold reduced cellular potency despite similar enzymatic inhibition due to impaired cellular permeability [2]
  • Allosteric GPCR Modulation: For metabotropic glutamate receptors, pyridazinones enabled 50-fold selectivity over homologous mGlu subtypes compared to triazolone isosteres (<5-fold selective) due to precise shape complementarity in the allosteric binding pocket [3] [10]
  • Protein-Protein Interaction Disruption: In FABP4 inhibitors targeting fatty acid binding, the 6-propylpyridazinone scaffold achieved Ki = 80 nM, outperforming pyridinone isosteres (Ki > 500 nM) through optimal hydrophobic contact with Phe16 and additional water-mediated hydrogen bonding [5]

Recent innovations in isostere design include constrained analogues where the propyl chain is cyclized into spiro systems (e.g., cyclopropylmethyl) to reduce rotatable bond count and improve ligand efficiency. Additionally, boron-containing isosteres featuring boronic acid at C5 have shown promise in serine protease inhibition while maintaining the core hydrogen-bonding pattern, though with altered electronic properties [9]. These developments highlight the continued evolution of pyridazinone bioisosterism as a strategic approach to overcoming pharmacokinetic limitations while preserving the pharmacophoric advantages of this versatile heterocycle.

Properties

CAS Number

93269-64-8

Product Name

6-Propylpyridazin-3(2H)-one

IUPAC Name

3-propyl-1H-pyridazin-6-one

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-5-7(10)9-8-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

WGYQCWCCWDHOBW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.